Product packaging for Lumazine(Cat. No.:CAS No. 487-21-8)

Lumazine

カタログ番号: B192210
CAS番号: 487-21-8
分子量: 164.12 g/mol
InChIキー: UYEUUXMDVNYCAM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Overview of Lumazine and its Derivatives in Natural Systems

In natural systems, this compound derivatives are perhaps most notably recognized for their role in the biosynthesis of riboflavin (B1680620) (vitamin B2). jrespharm.comresearchgate.netwikipedia.orgportlandpress.com The compound 6,7-dimethyl-8-ribitylthis compound (B135004) serves as the immediate precursor to riboflavin, with the enzyme this compound synthase catalyzing its formation from 5-amino-6-(D-ribitylamino)uracil and 3,4-dihydroxy-2-butanone 4-phosphate. wikipedia.orgportlandpress.comnih.govebi.ac.uk This metabolic pathway is crucial in plants, fungi, and most microorganisms, which, unlike mammals, are able to synthesize riboflavin de novo. wikipedia.orgportlandpress.comnih.govresearchgate.net

Beyond riboflavin biosynthesis, certain this compound derivatives are found as natural products resulting from the metabolic degradation of pterins. jrespharm.comresearchgate.net Another intriguing natural occurrence is in the bioluminescence of certain marine bacteria, where this compound protein (LumP) serves as an optical transponder. ebi.ac.uk In these bacteria, non-covalently bound 6,7-dimethyl-8-ribitylthis compound contributes to the intense fluorescence observed. ebi.ac.uk

Historical Context of this compound Research and its Significance

The study of this compound and its biological significance is closely intertwined with research into riboflavin biosynthesis. Early structural investigations of this compound synthase, the enzyme responsible for the formation of 6,7-dimethyl-8-ribitylthis compound, began around the 1980s. scienceopen.com These studies revealed the enzyme's remarkable quaternary structures, which were considered unique at the time. scienceopen.com Depending on the species of origin, this compound synthase can exist as pentamers, decamers, or even icosahedral assemblies composed of 60 identical subunits. wikipedia.orgportlandpress.comscienceopen.comresearchgate.netrcsb.orgnih.govscielo.br

The fact that the riboflavin biosynthesis pathway, including the action of this compound synthase, is present in many pathogens but absent in humans has highlighted its significance as a potential target for the development of antimicrobial agents. portlandpress.comresearchgate.netnih.govrcsb.org This has driven historical and ongoing research efforts to understand the structure and mechanism of this compound synthase from various pathogenic organisms. researchgate.netresearchgate.netnih.govrcsb.orgnih.gov

Current Research Landscape and Future Directions for this compound Studies

Current research on this compound extends beyond its role in riboflavin biosynthesis and its potential as a drug target. Investigations into the photochemical properties of this compound and its derivatives are ongoing, exploring their capability to act as photosensitizers. researchgate.netconicet.gov.arconicet.gov.ar Studies have shown that this compound can induce the oxidation of biomolecules upon UV irradiation, with implications for understanding photodamage in biological systems. researchgate.netconicet.gov.ar

Furthermore, the unique structural properties of this compound synthase, particularly its ability to form stable, self-assembling protein cages, have opened avenues in nanotechnology and biomedical applications. wikipedia.orgnih.govscienceopen.comresearchgate.netnih.govresearchgate.netunl.edu These protein cages are being explored as potential platforms for vaccine development, drug delivery systems, and bioengineering applications. wikipedia.orgnih.govscienceopen.comresearchgate.netnih.govresearchgate.netunl.edujaper.inijcce.ac.irfrontiersin.org The ability to display foreign antigens on the surface of these cages or encapsulate cargo within them makes them attractive candidates for targeted delivery and enhanced immune responses. scienceopen.comunl.edujaper.inijcce.ac.irfrontiersin.org

Future directions in this compound research are likely to involve further exploration of its photochemical behavior and the development of new photosensitizers based on the this compound scaffold. Additionally, the application of this compound synthase protein cages in various nanotechnological applications, including refined strategies for antigen presentation and targeted drug delivery, remains a promising area of study. researchgate.netunl.edu Continued structural and mechanistic studies of this compound synthase from diverse organisms will also be crucial for the rational design of inhibitors with potential therapeutic applications. researchgate.netnih.govrcsb.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N4O2 B192210 Lumazine CAS No. 487-21-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1H-pteridine-2,4-dione
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InChI

InChI=1S/C6H4N4O2/c11-5-3-4(8-2-1-7-3)9-6(12)10-5/h1-2H,(H2,8,9,10,11,12)
Source PubChem
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InChI Key

UYEUUXMDVNYCAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CN=C2C(=N1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0060068
Record name Lumazine
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Molecular Weight

164.12 g/mol
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CAS No.

487-21-8
Record name Lumazine
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Record name 2,4(1H,3H)-Pteridinedione
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Lumazine in Biosynthetic Pathways

Riboflavin (B1680620) Biosynthesis Pathway: The Central Role of Lumazine

This compound, specifically in the form of 6,7-dimethyl-8-ribitylthis compound (B135004) (DRL), is a key intermediate in the riboflavin biosynthesis pathway. copernicus.org This pathway involves a series of enzymatic steps that transform initial precursors into riboflavin. frontiersin.org

Enzymatic Steps Leading to 6,7-Dimethyl-8-ribitylthis compound (DRL)

The biosynthesis of DRL involves the condensation of two main substrates: 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (also referred to as ArP or RAADP) and 3,4-dihydroxy-2-butanone 4-phosphate (DHBP). frontiersin.orggoogle.comebi.ac.uknih.gov

The pyrimidine (B1678525) precursor, ArP, is derived from Guanosine (B1672433) Triphosphate (GTP) through a series of reactions catalyzed by enzymes including GTP cyclohydrolase II, pyrimidine deaminase, pyrimidine reductase, and a phosphatase. frontiersin.org The four-carbon precursor, DHBP, is synthesized from ribulose-5-phosphate (Ru5P) by the enzyme 3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBPS). frontiersin.orgmdpi.com

The condensation of ArP and DHBP to form DRL is the penultimate step in riboflavin biosynthesis and is specifically catalyzed by the enzyme this compound synthase (LS). frontiersin.orgebi.ac.uknih.govnih.gov This reaction also releases inorganic phosphate (B84403). frontiersin.org

This compound Synthase (LS) Catalysis in Riboflavin Production

This compound synthase (LS), also known as 6,7-dimethyl-8-ribitylthis compound synthase, is the enzyme responsible for catalyzing the condensation reaction that produces DRL. ebi.ac.ukwikipedia.org This reaction is a crucial step before the final conversion of DRL to riboflavin by riboflavin synthase (RS). frontiersin.orgnih.gov LS facilitates the condensation of DHBP and ArPP (a phosphorylated form of ArP, which is then dephosphorylated to ArP) to yield DRL and inorganic phosphate. frontiersin.org

LS enzymes exist as homo-oligomers, with variations in size and subunit number depending on the species, including pentamers, decamers, and icosahedral assemblies of 60 subunits. conicet.gov.arresearchgate.net Numerous structural, biophysical, and mechanistic studies have been conducted to understand the mechanism of the reaction catalyzed by LS. frontiersin.org

Reaction Mechanism of this compound Synthase

The reaction catalyzed by this compound synthase is a condensation between the pyrimidine substrate (5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione) and the carbohydrate substrate (3,4-dihydroxy-2-butanone 4-phosphate). nih.gov This enzymatic condensation is strictly regiospecific. nih.gov

A proposed mechanism for LS involves the initial formation of a Schiff base intermediate between the two substrates. ebi.ac.ukmdpi.comnih.gov Following Schiff base formation, the mechanism suggests the removal of the position 7 hydrogen of the intermediate, facilitated by a catalytic residue like His88, which aids in the elimination of the phosphate group. ebi.ac.uknih.gov The intermediate then undergoes tautomerization and rotation, positioning the carbonyl group for the final ring closure, resulting in the formation of DRL. ebi.ac.uk

The enzyme does not catalyze the exchange of protons between 3,4-dihydroxy-2-butanone 4-phosphate and solvent water in the absence of the pyrimidine cosubstrate. nih.gov

Substrate Binding and Catalytic Residues of this compound Synthase

The active sites of this compound synthase are typically located at the interfaces of adjacent subunits within its oligomeric structure. nih.goviucr.org These cavities are where both substrates, the pyrimidine derivative and 3,4-dihydroxy-2-butanone 4-phosphate, bind. iucr.org

Structural studies and kinetic data from site-directed mutagenesis have helped identify key catalytic residues involved in the LS reaction. Highly conserved residues at the active site, such as Phe22, His88, Arg127, Lys135, and Glu138 (numbering might vary slightly depending on the source organism), are considered to be involved in catalysis. nih.gov Specifically, His88 is suggested to act as a general acid/base catalyst, potentially serving as a proton shuttle. ebi.ac.uk Arg126 is also strictly conserved and mutation of this residue significantly reduces enzymatic activity. iucr.org

The binding of substrate-analogous inhibitors to LS appears to follow an induced-fit mechanism. iucr.org The heteroaromatic ring systems of the pyrimidine substrate or inhibitors bind in a hydrophobic pocket, while the ribityl side chain is embedded in a less solvent-accessible surface depression. iucr.org

Interactive Table: Key Catalytic Residues in this compound Synthase

Residue (Example - B. subtilis numbering)Proposed Role in CatalysisSource
His88General acid/base, proton shuttle ebi.ac.uknih.gov
Arg127 (similar to Arg126 in B. anthracis)Involved in catalysis, critical for activity nih.goviucr.org
Lys135Involved in catalysis nih.gov
Glu138Involved in catalysis nih.gov
Phe22Involved in catalysis nih.gov

Substrate Channeling in this compound Synthase-Riboflavin Synthase Complex

In some organisms, such as Bacillus subtilis, this compound synthase and riboflavin synthase form a bifunctional complex. google.comresearchgate.netoup.com This complex consists of an icosahedral capsid of 60 LS beta subunits enclosing a core of three RS alpha subunits. researchgate.netnih.gov The LS beta subunits catalyze the formation of DRL, which is then converted to riboflavin by the RS alpha subunits. researchgate.netnih.gov

The second product of the RS reaction, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (ArP), is also a substrate for LS, allowing it to be recycled within the complex, further enhancing efficiency. google.comresearchgate.net While the channel is described as "leaky," leading to some transient accumulation of DRL in the surrounding solution, a significant fraction of the substrate is processed via channeling. nih.gov

This compound as a Precursor for Other Biologically Active Molecules

Beyond its central role in riboflavin biosynthesis, 6,7-dimethyl-8-ribitylthis compound (DRL) also functions as a cofactor for this compound protein (LumP) in certain marine bacteria. copernicus.orginvivochem.cn LumP is a fluorescent accessory protein that noncovalently binds DRL as a fluorophore, modulating the color of light produced by bacterial luciferase and participating in the bioluminescence process as an optical transponder. copernicus.orgfrontiersin.orginvivochem.cn

DRL has also been identified in certain members of the photolyase/cryptochrome (B1237616) protein family, such as cryptochrome B (CryB) and photolyase-related protein B (PhrB), which belong to the subclass of FeS bacterial cryptochromes and photolyases (BCP). copernicus.org

Furthermore, intermediates of the riboflavin biosynthesis pathway, including those related to this compound, have been implicated in the activation of mucosal-associated invariant T (MAIT) cells. biorxiv.orgbiorxiv.org These immune cells recognize microbial metabolites derived from the riboflavin pathway complexed with the MHC-I-like molecule MR1. biorxiv.orgbiorxiv.org While 5-amino-6-D-ribitylaminouracil (5-A-RU) is identified as a key intermediate in modulating MAIT cell activity, pathway intermediates can yield products that act as either activators or antagonists of MAIT cell function. biorxiv.orgbiorxiv.org Blocking the penultimate step catalyzed by this compound synthase has been shown to specifically increase MAIT cell recognition of Mycobacterium tuberculosis. biorxiv.org

Pterin (B48896) Biosynthesis and this compound Intermediates

Pterins are synthesized through complex pathways that begin with guanosine triphosphate (GTP) royalsocietypublishing.orgwikipedia.org. While this compound itself is not a direct intermediate in the de novo biosynthesis of the essential cofactor tetrahydrobiopterin (B1682763) (BH4), which is a key pterin derivative, it is related to pterin metabolism and can be formed from pterins.

The de novo biosynthesis of BH4 from GTP involves several enzymatic steps. GTP is converted to 7,8-dihydroneopterin (B1664191) triphosphate, which is then processed through intermediates like 6-pyruvoyl-tetrahydropterin before ultimately yielding BH4 royalsocietypublishing.orgwikipedia.orgroyalsocietypublishing.org.

Lumazines can arise from pterins through the action of pterin deaminases researchgate.netnih.gov. These enzymes catalyze the hydrolytic deamination of pterins at the C-2 position, removing the amino group and replacing it with a keto group, resulting in the formation of the corresponding this compound and ammonia (B1221849) researchgate.net. This conversion generally occurs with 6-substituted pterin derivatives researchgate.net. For example, pterin can be deaminated to form this compound nih.gov. Isoxanthopterin (B600526), another pterin, can be deaminated by isoxanthopterin deaminase to form isoxanthothis compound (violapterin) mdpi.com.

While the primary pterin biosynthesis pathway focuses on the production of pterins like BH4, the formation of lumazines from pterins by deaminases represents a related metabolic route. Research indicates that the tolerance of pterin deaminases to substituents at the C-6 and C-7 positions of the pterin ring varies depending on the biological source of the enzyme researchgate.net.

Related Metabolites Derived from this compound

One of the most significant metabolites derived from a this compound intermediate is riboflavin (Vitamin B2). Riboflavin biosynthesis, which occurs in microorganisms, fungi, and plants, involves 6,7-dimethyl-8-ribitylthis compound as a direct precursor nih.govnih.govresearchgate.netfrontiersin.orgwikipedia.org.

The biosynthesis of riboflavin starts from GTP and ribulose-5-phosphate nih.govfrontiersin.org. Through a series of enzymatic reactions, GTP is converted to 5-amino-6-(D-ribitylamino)uracil, while ribulose-5-phosphate is converted to 3,4-dihydroxy-2-butanone 4-phosphate frontiersin.orguniprot.orgdrugbank.comresearchgate.net. The enzyme 6,7-dimethyl-8-ribitylthis compound synthase (also known as this compound synthase) catalyzes the condensation of these two substrates to form 6,7-dimethyl-8-ribitylthis compound frontiersin.orguniprot.orgdrugbank.comresearchgate.netuniprot.orgasm.org. This reaction is the penultimate step in riboflavin biosynthesis uniprot.orgdrugbank.comasm.org.

The final step in riboflavin synthesis is catalyzed by riboflavin synthase, which converts two molecules of 6,7-dimethyl-8-ribitylthis compound into one molecule of riboflavin and one molecule of 5-amino-6-(D-ribitylamino)uracil frontiersin.orgresearchgate.netbiorxiv.org.

Studies on this compound synthase from various organisms, including Aquifex aeolicus, Bacillus subtilis, and Mycobacterium tuberculosis, have provided detailed insights into the enzyme's structure and catalytic mechanism nih.govresearchgate.netrcsb.org. This compound synthase enzymes can exist as homopentamers or larger icosahedral assemblies depending on the species researchgate.netasm.org. The active sites are typically located at the interfaces between adjacent subunits asm.org.

Beyond 6,7-dimethyl-8-ribitylthis compound and its product riboflavin, other substituted lumazines occur naturally. These include compounds like 7-methyl this compound fishersci.ca. Naturally occurring lumazines are relatively rare compared to pterins, with fewer than 100 known to exist in nature researchgate.net.

Research has also explored the metabolism of lumazines in specific biological contexts. For instance, studies in breast cancer cells have investigated the metabolism of this compound and related compounds like 6-hydroxythis compound and 7-hydroxythis compound, suggesting altered this compound metabolism in tumorigenesis nih.gov.

Structural Biology of Lumazine Synthase

Quaternary Structure and Oligomeric States of Lumazine Synthase

This compound Synthase exhibits remarkable variability in its quaternary structure across different species. conicet.gov.aroup.comnih.gov The enzyme can exist as pentamers, decamers, or large icosahedral capsids. conicet.gov.arnih.govresearchgate.net These different assembly states are built from the same basic pentameric building block. conicet.gov.arnih.govresearchgate.net

Pentameric Assemblies

The fundamental building block of this compound Synthase is a pentamer, formed by five identical monomers. conicet.gov.arnih.govresearchgate.net This pentameric form is the sole quaternary structure observed in some organisms, such as the fungus Magnaporthe grisea, the bacterium Mycobacterium tuberculosis, and the yeasts Schizosaccharomyces pombe and Saccharomyces cerevisiae. conicet.gov.arpdbj.org In the pentameric structure, each 18-kDa monomer extensively contacts its neighboring monomers. nih.gov

Icosahedral (60-mer) Capsid Formation

In many bacteria and plants, including Bacillus subtilis, Escherichia coli, spinach, and Aquifex aeolicus, this compound Synthase assembles into a larger, icosahedral structure. conicet.gov.aroup.com This structure is a capsid composed of 60 identical subunits, arranged as a dodecamer of pentamers, exhibiting icosahedral 532 symmetry. oup.comnih.gov The icosahedral capsid of Bacillus subtilis this compound Synthase, when complexed with Riboflavin (B1680620) Synthase, forms a 1-MDa bifunctional complex with enhanced kinetic properties due to substrate channeling. oup.com This capsid formation can be influenced by ligands, pH, and phosphate (B84403) concentration. worldscientific.com The icosahedral capsid of Aquifex aeolicus this compound Synthase has outer and inner diameters of approximately 15.4 nm and 9 nm, respectively. researchgate.net

Species-Specific Variations in Quaternary Structure

The quaternary structure of this compound Synthase is species-specific, ranging from pentamers to icosahedral 60-mers, and even decamers. conicet.gov.aroup.comrcsb.org The pathogen Brucella spp. expresses two proteins with LS activity, RibH1 and RibH2. conicet.gov.arrcsb.org RibH1 forms a pentamer, similar to LS in other species. conicet.gov.arrcsb.org However, RibH2 exhibits a novel decameric arrangement, assembled as a head-to-head dimer of pentamers. conicet.gov.arnih.govrcsb.org This decameric structure in Brucella spp. is remarkably stable and resistant to denaturing conditions. nih.govresearchgate.net Subtle changes in the tertiary structure can lead to these radically different quaternary assemblies. researchgate.net Phylogenetic analysis suggests a division of LS sequences into clusters correlating with their quaternary structure. oup.comnih.gov

Here is a table summarizing the observed quaternary structures of this compound Synthase in different species:

SpeciesQuaternary Structure(s)
Bacillus subtilisIcosahedral (60-mer)
Escherichia coliIcosahedral (60-mer)
SpinachIcosahedral (60-mer)
Aquifex aeolicusIcosahedral (60-mer), Pentameric (engineered variants), larger assemblies
Magnaporthe griseaPentamer
Mycobacterium tuberculosisPentamer
Schizosaccharomyces pombePentamer
Saccharomyces cerevisiaePentamer
Brucella spp. (RibH1)Pentamer
Brucella spp. (RibH2)Decamer (dimer of pentamers)

Structural Dynamics and Conformational Changes of this compound Synthase

The assembly of this compound Synthase into its various quaternary structures involves structural dynamics and conformational changes. The formation of large capsids from pentameric building blocks indicates a dynamic assembly process. researchgate.netbiorxiv.org Studies on Aquifex aeolicus this compound Synthase have shown that engineered variants can exhibit unique polymorphic behavior, assembling into expanded spherical cages and even nanotubes, highlighting the protein's morphological plasticity. biorxiv.orgacs.org The assembly of these structures can be influenced by factors such as ionic strength and pH, suggesting conformational flexibility. biorxiv.org For example, a circularly permuted variant of A. aeolicus LS can undergo a cage-to-tube transformation facilitated by an untethered alpha-helix domain. biorxiv.orgacs.org The stability of these assemblies can also be affected by temperature. biorxiv.org

Protein Engineering for Structural Modulation of this compound Synthase

The ability of this compound Synthase to form diverse and well-defined structures makes it an attractive scaffold for protein engineering applications, particularly in bionanotechnology. researchgate.netacs.orgfishersci.carsc.org Researchers have explored protein engineering to modulate the structural assembly of LS. acs.orgfishersci.ca For instance, targeted amino acid substitutions in the capsid-forming Aquifex aeolicus LS have successfully converted it into a pentameric form, demonstrating control over the quaternary structure through rational design. acs.org Circular permutation has also been used to create variants of A. aeolicus LS that assemble into different spherical and tubular structures. biorxiv.orgacs.org These engineered LS assemblies have potential applications as nanoreactors, delivery vehicles, and artificial organelles. researchgate.net The ease with which LS can be modified and assembled with other components further enhances its utility in creating customized nanoscale architectures. researchgate.netrsc.org

Compound Names and PubChem CIDs

Enzymatic Mechanisms and Kinetic Studies of Lumazine Synthase

Detailed Mechanistic Investigations of Lumazine Synthase Catalysis

This compound synthase catalyzes the condensation of 5-amino-6-(D-ribitylamino)uracil and 3,4-dihydroxy-2-butanone 4-phosphate to yield 6,7-dimethyl-8-ribitylthis compound (B135004) and orthophosphate. google.comiucr.org While the complete details of the mechanism are still being established, a widely accepted pathway involves several key steps. acs.orgresearchgate.net

The proposed mechanism typically begins with the formation of a Schiff base between the 5-amino group of 5-amino-6-(D-ribitylamino)uracil and the carbonyl group of 3,4-dihydroxy-2-butanone 4-phosphate. acs.orgresearchgate.net This is followed by the elimination of phosphate (B84403) from the carbohydrate moiety. acs.orgresearchgate.net The resulting enol intermediate is thought to tautomerize, and subsequent ring closure involving the ribitylamino group leads to the formation of a cyclic intermediate. acs.org Finally, dehydration of this intermediate yields the aromatic 6,7-dimethyl-8-ribitylthis compound product. acs.orgresearchgate.net Variations in the Schiff base geometry, isomerization, conformational changes, and the timing of phosphate elimination may influence the precise mechanistic route. acs.org

Crystal structures of LS from various organisms, including Bacillus anthracis and Aquifex aeolicus, in complex with substrates or inhibitors have provided valuable insights into the active site architecture and potential catalytic residues. iucr.orgnih.gov These structures often show a bound phosphate ion in the active site, mimicking the binding of the phosphate substrate. iucr.orgnih.gov

Kinetic Characterization of this compound Synthase Variants and Mutants

Kinetic studies of this compound synthase from different species and of engineered variants and mutants have been performed to understand the factors influencing enzyme efficiency and specificity. For instance, studies on Bacillus subtilis this compound synthase have determined the Michaelis-Menten constants (Km) for its substrates. The Km value for (3S)-3,4-dihydroxy-2-butanone 4-phosphate was found to be 130 µM, while the Km value for the pyrimidine (B1678525) substrate (5-amino-6-(D-ribitylamino)uracil) was 5 µM. nih.gov These studies also revealed that while both (3R)- and (3S)-3,4-dihydroxy-2-butanone 4-phosphate can serve as substrates, the enzyme exhibits a higher reaction rate with the natural (3S)-enantiomer, approximately 6-fold greater than with the (3R)-enantiomer. nih.gov

Studies on LS from Photobacterium leiognathi have also investigated the kinetic properties of the wild-type enzyme and generated variant proteins, including those corresponding to the N-terminal and C-terminal halves of riboflavin (B1680620) synthase (which is often associated with LS in a complex). kjom.org These studies aimed to understand the substrate affinity and enzyme activity of these variants. kjom.org

Data from kinetic studies can be presented in tables to compare the catalytic efficiency of different enzyme forms or under varying conditions.

SubstrateKm (µM)Relative Reaction Rate
5-amino-6-(D-ribitylamino)uracil5-
(3S)-3,4-dihydroxy-2-butanone 4-phosphate1306x (vs R-enantiomer)
(3R)-3,4-dihydroxy-2-butanone 4-phosphate-1x (vs S-enantiomer)

Note: Data are representative and may vary depending on the organism and experimental conditions.

Role of Specific Amino Acid Residues in Catalytic Activity

Structural and mutational studies have identified several highly conserved amino acid residues at the active site of this compound synthase that are crucial for substrate binding and catalysis. nih.goviucr.orgnih.gov In Bacillus anthracis this compound synthase, residues such as Arg126 and Thr85 are strictly conserved and involved in binding the phosphate group of the substrate. iucr.org Mutation of Arg126 to histidine or lysine (B10760008) significantly reduced enzymatic activity, while mutation to an uncharged residue resulted in an inactive enzyme. iucr.org

Studies on Aquifex aeolicus this compound synthase, combined with kinetic data from Bacillus subtilis mutants, have implicated residues including Phe22, His88, Arg127, Lys135, and Glu138 in the catalytic process. nih.gov These residues are thought to play roles in substrate binding, proton abstraction or donation, and facilitating the chemical transformations during the reaction. nih.gov The precise roles of some residues, particularly lysines involved in phosphate binding, can be challenging to fully elucidate from structural data alone due to their flexibility. acs.org

The active site environment, formed at the interface of enzyme subunits, provides a specific chemical environment that facilitates the condensation reaction. iucr.orgacs.org Understanding the contributions of individual amino acid residues through site-directed mutagenesis and detailed kinetic analysis is essential for a comprehensive understanding of the this compound synthase catalytic mechanism.

Lumazine and Its Derivatives in Drug Discovery and Development

Lumazine Synthase as a Target for Antimicrobial Agents

This compound synthase (LS) is a key enzyme in the riboflavin (B1680620) biosynthetic pathway, catalyzing the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate to form 6,7-dimethyl-8-ribitylthis compound (B135004), the penultimate precursor of riboflavin. rcsb.orgacs.orgebi.ac.uk The absence of this pathway in humans highlights LS as a promising target for selective toxicity against pathogens without affecting the host. researchgate.netresearchgate.netacs.org

Rationale for Targeting Riboflavin Biosynthesis in Pathogens

The de novo riboflavin biosynthesis pathway is essential for the survival of many bacterial and fungal pathogens. researchgate.netbiorxiv.orgresearchgate.net Unlike humans, who acquire riboflavin exogenously, these microorganisms rely on their intrinsic biosynthetic machinery. frontiersin.orgresearchgate.netbiorxiv.orgnih.gov Genetic studies and in silico approaches have demonstrated the crucial nature of the enzymes in this pathway for bacterial viability. frontiersin.org For instance, in pathogens like Mycobacterium tuberculosis and Salmonella typhimurium, which often lack efficient riboflavin uptake systems, endogenous riboflavin production is stringently required. frontiersin.org Furthermore, riboflavin biosynthetic genes and enzymes have been identified as virulence factors in some pathogens, such as Salmonella enterica. nih.gov Consequently, inhibiting this pathway offers a selective strategy to impede pathogen growth and survival. researchgate.netresearchgate.net

Development of this compound Synthase Inhibitors

Given its essential role and absence in humans, this compound Synthase has been a significant focus for the development of antimicrobial inhibitors. Various classes of compounds have been explored for their ability to target and inhibit LS activity in different pathogens. researchgate.netresearchgate.netfrontiersin.org

Substituted purinetrione compounds represent a class of highly specific inhibitors of this compound Synthase, particularly in Mycobacterium tuberculosis. acs.orgscispace.com These inhibitors have shown potent activity against the M. tuberculosis enzyme. acs.orgscispace.com Examples include compounds like 3-(1,3,7-trihydro-9-D-ribityl-2,6,8-purinetrione-7-yl)propane-1-phosphate (TS-44) and 3-(1,3,7-trihydro-9-D-ribityl-2,6,8-purinetrione-7-yl)butane-1-phosphate (TS-70). scispace.com Crystal structure studies have provided insights into the binding modes of these purinetrione inhibitors to M. tuberculosis LS. acs.orgscispace.com Isothermal titration calorimetry measurements have indicated highly specific binding of these inhibitors to the M. tuberculosis enzyme with dissociation constants in the micromolar range. acs.orgscispace.com

S-nucleoside analogues of the ribitylaminopyrimidine substrate of this compound Synthase have been synthesized and evaluated as potential inhibitors. acs.orgresearchgate.netnih.govnih.gov These analogues were designed to serve as structural and mechanistic probes for LS and riboflavin synthase, as well as potential antibiotics. acs.orgresearchgate.netnih.gov Studies have shown that S-nucleosides, in general, are more potent inhibitors of this compound Synthase and Riboflavin Synthase compared to their O-nucleoside and C-nucleoside counterparts. researchgate.netnih.gov For example, the S-nucleoside 5-amino-6-(D-ribitylthio)pyrimidine-2,4(1H,3H)-dione hydrochloride (compound 15 in one study) demonstrated potent inhibition against this compound Synthase from Schizosaccharomyces pombe, Bacillus subtilis, and Mycobacterium tuberculosis. acs.orgnih.gov Its nitro precursor (compound 14) was also found to be an inhibitor, albeit less potent against some LS enzymes. acs.orgnih.gov

Here is a table summarizing some research findings on the inhibitory activity of S-nucleoside analogues:

CompoundTarget Enzyme & OrganismInhibition Constant (Ki)Source
5-amino-6-(D-ribitylthio)pyrimidine-2,4(1H,3H)-dione (15)This compound Synthase (S. pombe)0.16 µM acs.orgnih.gov
5-amino-6-(D-ribitylthio)pyrimidine-2,4(1H,3H)-dione (15)This compound Synthase (B. subtilis)2.6 µM acs.orgnih.gov
5-amino-6-(D-ribitylthio)pyrimidine-2,4(1H,3H)-dione (15)This compound Synthase (M. tuberculosis)31 µM acs.orgnih.gov
5-nitro-6-(D-ribitylthio)pyrimidine-2,4(1H,3H)-dione (14)This compound Synthase (B. subtilis)26 µM acs.orgnih.gov
5-nitro-6-(D-ribitylthio)pyrimidine-2,4(1H,3H)-dione (14)This compound Synthase (S. pombe)2.0 µM acs.orgnih.gov
5-nitro-6-(D-ribitylthio)pyrimidine-2,4(1H,3H)-dione (14)This compound Synthase (M. tuberculosis)11 µM nih.gov
5-nitro-6-(D-ribitylthio)pyrimidine-2,4(1H,3H)-dione (14)Riboflavin Synthase (E. coli)2.7 µM nih.gov
5-nitro-6-(D-ribitylthio)pyrimidine-2,4(1H,3H)-dione (14)Riboflavin Synthase (M. tuberculosis)0.56 µM nih.gov
5-amino-6-(D-ribitylthio)pyrimidine-2,4(1H,3H)-dione (15)Riboflavin Synthase (M. tuberculosis)2.5 µM acs.org
5-amino-6-(D-ribitylthio)pyrimidine-2,4(1H,3H)-dione (15)Riboflavin Synthase (E. coli)47 µM acs.org

Beyond purinetriones and S-nucleoside analogues, other classes of compounds have been investigated as this compound Synthase inhibitors. These include substrate analogues and bi-substrate analogues. frontiersin.orgpurdue.edu Analogs of both substrates, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate, as well as compounds mimicking the transition state or intermediates of the reaction, have been designed and synthesized. frontiersin.orgpurdue.edu

Bi-substrate analogues, designed based on the crystal structure and hypothetical reaction mechanism of LS, have shown relatively higher potency compared to analogues of individual substrates. purdue.edu Phosphonate-bearing bi-substrate analogues, for instance, demonstrated greater potency for M. tuberculosis this compound Synthase in a phosphate-free buffer. purdue.edu Another series of inhibitors explored are N-[2,4-dioxo-6-d-ribitylamino-1,2,3,4-tetrahydropyrimidin-5-yl]oxalamic acid derivatives, which have shown inhibitory activity against both this compound Synthase and Riboflavin Synthase. ebi.ac.uk

The mechanism of action for these inhibitors primarily involves binding to the active site of this compound Synthase, thereby preventing the enzyme from catalyzing the condensation reaction necessary for riboflavin biosynthesis. frontiersin.orgnih.gov Structure-based design efforts aim to create compounds that bind with high affinity and specificity to the LS active site, exploiting the structural differences between the bacterial and human enzymes. scispace.comfishersci.cadsmz.debiorxiv.org

S-nucleoside Analogues as Inhibitors

Structure-Based Drug Design for this compound Synthase

Structure-based drug design (SBDD) has been extensively applied in the search for novel this compound Synthase inhibitors. frontiersin.orgscispace.compurdue.edufishersci.cadsmz.debiorxiv.orggjournals.org The availability of crystal structures of this compound Synthase from various organisms, including important pathogens like Bacillus subtilis, Escherichia coli, Mycobacterium tuberculosis, Salmonella typhimurium, and Candida albicans, has been crucial for these efforts. researchgate.netrcsb.orgacs.orgfrontiersin.orgscispace.comnih.govnih.gov These structures provide detailed information about the enzyme's active site architecture and oligomeric state, which is typically a pentamer. ebi.ac.ukacs.orgscispace.com

By analyzing the binding modes of substrates, products, and existing inhibitors within the active site, researchers can design new compounds with improved affinity and specificity. frontiersin.orgscispace.compurdue.edunih.gov For example, crystal structures of M. tuberculosis LS in complex with purinetrione inhibitors have revealed specific interactions within the active site, guiding the design of new analogues. acs.orgscispace.com Similarly, structure-based modeling has been used to suggest binding modes of pyrimidine (B1678525) derivatives to Bacillus anthracis LS. nih.gov

SBDD approaches often involve techniques such as molecular docking and molecular dynamics simulations to predict and analyze the interactions between potential inhibitors and the enzyme. researchgate.netnih.govgjournals.org This allows for the virtual screening of large libraries of compounds and the rational design of novel chemical entities targeting the LS active site. gjournals.org The goal is to develop potent inhibitors that selectively target the pathogen's LS while minimizing interactions with host proteins, thus reducing potential off-target effects. researchgate.netresearchgate.netacs.org

Biotechnological and Biomedical Applications of Lumazine Synthase Complexes

Lumazine Synthase as a Scaffold for Polyvalent Antigen Display in Vaccine Development

This compound Synthase has emerged as an attractive nanoparticle scaffold for the display and presentation of polyvalent antigens, a strategy that can enhance the immunogenicity of subunit vaccines. nih.govresearchgate.netnih.gov By presenting multiple copies of an antigen in a highly ordered manner, LS nanoparticles can facilitate more effective interaction with B-cell receptors and antigen-presenting cells, leading to stronger immune responses. nih.govjaper.inmdpi.com

Icosahedral Cages for Antigen Presentation

This compound Synthase from certain organisms, such as Aquifex aeolicus and Bacillus subtilis, forms icosahedral protein cages composed of 60 identical subunits. researchgate.netmdpi.comnih.gov These cages typically have an outer diameter of around 15-16 nm and an inner cavity. researchgate.netnih.govmdpi.com The N- and C-termini of the LS monomers are often exposed on the surface of the assembled cage, allowing for the genetic fusion or chemical conjugation of foreign antigens or peptide epitopes. researchgate.netnih.govmdpi.com This multivalent display on the nanoparticle surface can significantly improve the immunogenicity and vaccine efficacy compared to the administration of soluble antigens alone. mdpi.comnih.gov For instance, Aquifex aeolicus LS (AaLS) has been used to present antigens from viruses like HIV-1 and SARS-CoV-2, demonstrating enhanced B-cell activation and potent immune responses in animal models. researchgate.netmdpi.comnih.govscienceopen.com

Directed Evolution of this compound Synthase for Enhanced Packaging

Directed evolution has been applied to this compound Synthase to engineer variants with enhanced capabilities, such as improved packaging efficiency and stability. acs.orgnih.govresearchgate.net By introducing mutations and applying selection pressure, researchers have successfully evolved LS variants that can efficiently encapsulate and protect cargo molecules, including RNA. acs.orgnih.govpnas.org This process has provided insights into the evolution of natural viral capsids and has led to the creation of engineered protein containers with tailored properties for various applications. acs.orgnih.govresearchgate.netpnas.org For example, directed evolution of AaLS has resulted in variants capable of packaging their own encoding mRNA, forming virus-like nucleocapsids. acs.orgnih.govpnas.org

Optimization of Antigen Presentation Systems

Optimization of this compound Synthase-based antigen presentation systems involves strategies such as genetic fusion of antigens with linkers of varying lengths and rigidities, as well as exploring different methods for antigen attachment, like bacterial superglue-based conjugation. nih.govmdpi.com The location of antigen fusion (N- or C-terminus) can also be optimized to ensure proper display and minimize interference with cage assembly. researchgate.netnih.gov Studies have investigated the effects of these modifications on protein assembly, conformational integrity, thermal stability, and in vitro antibody binding to maximize the effectiveness of the vaccine platform. nih.gov The multivalent display on LS nanoparticles enhances internalization by antigen-presenting cells and facilitates B cell receptor cross-linking, contributing to robust immune responses. mdpi.com

Applications in Drug Delivery Systems

The hollow interior of this compound Synthase protein cages makes them suitable for encapsulating and delivering various molecules, including small molecule drugs and larger biomolecules like peptides and proteins. frontiersin.orgmdpi.comresearchgate.net LS nanoparticles have been explored as modular delivery platforms for targeted drug delivery. researchgate.netrsc.org By genetically modifying the LS cage to display targeting peptides on its surface, researchers can direct the nanoparticles to specific cells or tissues, such as tumor cells or vasculature. researchgate.netrsc.org Encapsulated cargo is protected within the protein cage until it reaches its target, potentially reducing off-target effects and improving therapeutic efficacy. researchgate.netresearchgate.net Examples of encapsulated molecules include fluorescent proteins, HIV protease, and various drug molecules. researchgate.netresearchgate.net

Potential for Bioengineering and Nanotechnology

This compound Synthase complexes are valuable building blocks in bioengineering and nanotechnology due to their self-assembly properties, structural robustness, and amenability to modification. nih.govfrontiersin.orgnih.govresearchgate.net They can be engineered to form various nanoscale architectures beyond the typical icosahedral cage, including dynamic nanotubes whose assembly can be controlled by environmental stimuli like salt concentration. lightsources.org These engineered protein nanostructures have potential applications in creating biomimetic devices, advanced nanomaterials, and nanoreactors for controlled chemical reactions. nih.govresearchgate.netlightsources.org The ability to genetically and chemically manipulate LS allows for the introduction of desired functionalities, expanding their utility in diverse nanotechnological applications. nih.govfrontiersin.orgresearchgate.net

Advanced Methodologies in Lumazine Research

Crystallography and Cryo-Electron Microscopy for Structural Elucidation

Crystallography and cryo-electron microscopy (cryo-EM) are powerful tools for determining the three-dimensional structures of biological macromolecules. Lumazine synthase, known for its ability to form various oligomeric structures including pentamers, dimers of pentamers, and icosahedral capsids, has been extensively studied using these techniques nih.govresearchgate.netresearchgate.net.

X-ray crystallography has been employed to analyze the crystal structure of this compound synthase from various organisms, providing atomic-level details of the protein subunits and their arrangement within the oligomers. For instance, the crystal structure of icosahedral this compound synthase from Salmonella typhimurium has been determined, revealing the packing of 60 subunits into an icosahedron and identifying residues involved in substrate binding and catalysis researchgate.net.

Cryo-EM has emerged as a crucial technique for studying proteins and protein complexes, particularly those that are difficult to crystallize or exist in multiple assembly states researchgate.netplos.org. It allows for the imaging of biomolecules in their native aqueous environment researchgate.netplos.org. Recent advancements in cryo-EM hardware and software have enabled reaching near-atomic resolution, allowing for the visualization of individual atoms, including hydrogen atoms kaust.edu.sabiorxiv.orgnih.goviucr.org. This compound synthase from Aquifex aeolicus (AaLS), which forms a cage-like structure of 60 identical subunits, has been a test specimen for benchmarking new cryo-EM systems, with a 1.42 Å resolution map being obtained kaust.edu.sabiorxiv.orgnih.goviucr.org. This high resolution allows for detailed observation of water molecules and ligands within the enzyme structure kaust.edu.sabiorxiv.orgnih.goviucr.org. Joint SAXS and cryo-EM studies have been used to analyze the multiple assembly states of this compound synthase, showing the co-existence of smaller (160 Å diameter) and larger (300 Å diameter) capsids, as well as dissociated or incomplete capsids nih.govresearchgate.net.

Isothermal Titration Calorimetry in Ligand Binding Studies

Isothermal Titration Calorimetry (ITC) is a label-free technique used to measure the thermodynamics of biomolecular interactions in solution nih.govmalvernpanalytical.comnih.gov. It directly measures the heat released or absorbed upon binding, allowing for the simultaneous determination of binding affinity (KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) nih.govmalvernpanalytical.comnih.gov. This provides a complete thermodynamic profile of the interaction, offering insights into the driving forces behind molecular recognition malvernpanalytical.comnih.gov.

ITC has been utilized to study the binding of potential inhibitors to this compound synthase, particularly from pathogenic organisms like Candida albicans researchgate.net. By titrating inhibitors into a solution of this compound synthase, researchers can analyze the heat changes to derive binding parameters researchgate.net. This information is crucial for understanding how ligands interact with the enzyme's active site and for the rational design of inhibitors researchgate.netnih.gov. While the practical range for accurate KD measurement by direct titration is typically between 10-8 M and 10-4 M, displacement methods can extend this range to higher affinities nih.gov.

Bio-layer Interferometry for Biomolecular Interactions

Bio-layer Interferometry (BLI) is another label-free optical biosensing technology used for real-time analysis of biomolecular interactions wikipedia.orgsartorius.comresearchgate.netgatorbio.com. It measures the interference pattern of white light reflected from the surface of a biosensor, where one molecule (the ligand) is immobilized wikipedia.orgsartorius.comgatorbio.com. When a target molecule (the analyte) from the solution binds to the immobilized ligand, it causes a shift in the interference pattern, which is measured in real-time wikipedia.orgsartorius.comgatorbio.com. This allows for the determination of association and dissociation rates, binding kinetics, affinity, and concentration wikipedia.orgsartorius.comresearchgate.netgatorbio.com.

BLI offers advantages such as being fluidics-free, requiring minimal sample preparation, and being compatible with crude or complex samples sartorius.comresearchgate.netgatorbio.com. It can be used to study a wide range of interactions, including protein-protein and protein-small molecule interactions sartorius.com. While not specifically detailed for this compound in the provided snippets, BLI is a general technique applicable to studying the interactions of this compound synthase with various binding partners, including potential drug candidates.

Small Angle X-ray Scattering and Electron Microscopy for Assembly Analysis

Joint SAXS and EM studies have been particularly valuable in understanding the complex assembly behavior of this compound synthase. These studies have shown that this compound synthases from different species, such as Bacillus subtilis and Aquifex aeolicus, can exist in multiple assembly forms, including smaller (160 Å diameter) and larger (300 Å diameter) capsids nih.govresearchgate.net. The relative abundance of these forms is influenced by factors like buffer conditions and pH nih.govresearchgate.net. Mutations in the enzyme can also affect the assembly process and correlate with changes in enzymatic activity, suggesting a link between quaternary structure and catalytic function nih.govresearchgate.net. SAXS can also be used to study evolving systems and reconstruct the shapes of intermediate components during assembly or dissociation processes iucr.org.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry in Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential techniques for the detailed structural characterization of small molecules and biomolecules.

NMR spectroscopy provides information about the local environment and connectivity of atoms within a molecule, allowing for the determination of its three-dimensional structure and dynamics in solution nih.govmdpi.com. While not explicitly detailed for this compound itself in the provided context, NMR has been used to characterize this compound derivatives, such as 6-thienylthis compound, to confirm their structure and study their properties, including their behavior as fluorescent sensors nih.gov. NMR is also used in metabolic flux analysis to quantify the incorporation of stable isotopes like 13C into metabolites, providing insights into metabolic pathways nih.govtum.de.

Mass Spectrometry measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound nih.govacs.org. It is widely used for identifying and quantifying molecules, as well as for structural analysis through fragmentation patterns acs.org. MS has been used in conjunction with NMR for the characterization of this compound derivatives nih.gov. It is also a key technique in metabolic flux analysis to measure the isotopic enrichment of metabolites nih.govtum.de. This compound itself has been explored as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) MS analysis of lipids acs.org.

Computational Approaches and In Silico Modeling in Drug Design and Metabolic Flux Analysis

Computational approaches and in silico modeling play a significant role in this compound research, particularly in the context of drug design and understanding metabolic pathways. These methods can complement experimental studies by providing theoretical insights and predictions.

In silico metabolic modeling, including techniques like flux balance analysis, is used to reconstruct and analyze the metabolic networks of organisms nih.govmdpi.comnih.gov. Since this compound synthase is part of the riboflavin (B1680620) biosynthesis pathway, which is essential in many pathogens, computational models can help identify this enzyme as a potential drug target by analyzing the metabolic requirements for pathogen survival nih.govmdpi.comnih.govnih.gov. These models can also be used for metabolic flux analysis (MFA), which quantifies the flow of metabolites through a network, often integrating data from experimental techniques like 13C labeling and MS or NMR nih.govtum.de.

Computational methods are broadly applied in drug discovery to predict potential drug candidates and their interactions with target proteins nih.govnih.govresearchgate.netresearchgate.net.

Molecular Docking Studies

Molecular docking is a widely used computational technique to predict the preferred orientation and binding affinity of a ligand to a protein target nih.govplos.orgnih.govresearchgate.netgatorbio.comnih.govresearchgate.netresearchgate.net. It involves simulating the interaction between a small molecule (ligand) and a macromolecule (receptor), such as an enzyme, to estimate the binding energy and identify key interactions nih.govnih.govresearchgate.netresearchgate.net.

Molecular docking studies have been performed targeting this compound synthase from various pathogens, including Mycobacterium tuberculosis and Leptospira interrogans, to identify potential inhibitors nih.govnih.govresearchgate.netresearchgate.net. These studies involve screening large libraries of compounds in silico to identify those that are predicted to bind strongly to the active site of this compound synthase nih.gov. Docking scores and predicted binding free energies (e.g., using MM/GBSA) are used to rank potential candidates researchgate.netresearchgate.net. The predicted binding modes and interactions with active site residues provide valuable information for the design and optimization of novel inhibitors nih.govresearchgate.netresearchgate.net. High-throughput molecular docking has been used to screen hundreds of thousands of compounds to find potent antimycobacterial agents targeting M. tuberculosis RibH (this compound synthase) nih.gov.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound10250
7-Methyl this compound5374589
6,7-dimethyl-8-D-ribitylthis compound168989

Data Table Example (Illustrative - based on search result descriptions, not raw data):

Based on the search results regarding the multiple assembly states of this compound Synthase from Bacillus subtilis and Aquifex aeolicus nih.govresearchgate.net:

OrganismAssembly StateApproximate Diameter (Å)Conditions Influencing Abundance
Bacillus subtilisIcosahedral Capsid (T=1)160Buffer, pH
Bacillus subtilisLarger Capsid300Buffer, pH
Aquifex aeolicusIcosahedral Capsid (T=1)160Buffer, pH
Aquifex aeolicusLarger Capsid300Buffer, pH
Bacillus subtilisDissociated/IncompleteVariesBuffer, pH, Mutations
Aquifex aeolicusDissociated/IncompleteVariesBuffer, pH, Mutations

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques used to find relationships between the chemical structure of compounds and their biological activity. excli.deamazon.comwikipedia.org In the context of this compound research, QSAR is primarily applied to the study of potential inhibitors of this compound synthase, with the goal of designing more potent and selective antimicrobial agents. researchgate.netresearcher.liferesearchgate.net

These studies involve calculating various molecular descriptors that represent the physicochemical and structural properties of a series of compounds. excli.deresearchgate.netnih.gov These descriptors are then correlated with the experimentally determined biological activity (e.g., enzyme inhibition potency) using statistical methods such as multiple linear regression or partial least squares. nih.govd-nb.infopharmacophorejournal.com The resulting QSAR models provide mathematical equations that describe how variations in chemical structure influence biological activity. amazon.comwikipedia.org

For example, QSAR studies on N-substituted aryl amine derivatives as fungal this compound synthase inhibitors have shown that electronic descriptors positively correlate with antifungal activity, while steric and hydrophobic descriptors exhibit a negative correlation. researchgate.netresearchgate.net A study on 32 such derivatives yielded a 3D QSAR model with good statistical parameters, including q² and r² values up to 0.9109 and 0.845, respectively, indicating its predictive ability for antifungal activity. researchgate.net

Another study focusing on potential inhibitors of Streptococcus pneumoniae MurF enzyme, which also utilized pharmacophore modeling and 3D-QSAR analysis, highlights the application of these techniques in identifying key structural features for activity. ijddd.com While this study is not directly on this compound synthase inhibitors, it demonstrates the methodology: a five-point pharmacophore with specific features (hydrogen bond acceptor, hydrogen bond donor, hydrophobic group, and aromatic rings) was identified as important for activity, leading to a statistically significant 3D-QSAR model with good predictive power (R² = 0.96, Q² = 0.8084). ijddd.com This illustrates the type of detailed findings obtained from QSAR studies that can be applied to this compound synthase inhibitors.

QSAR models can be 2D or 3D, with 3D-QSAR methods incorporating three-dimensional structural information and molecular fields (steric, electrostatic, hydrophobic) to better describe the interactions between inhibitors and the enzyme active site. researchgate.netnih.gov These models can aid in the rational design of new compounds by predicting their potential activity before synthesis and experimental testing. nih.govd-nb.infopharmacophorejournal.com

Below is a simplified representation of potential data that might be generated in a QSAR study of this compound synthase inhibitors, illustrating the correlation between a molecular descriptor and activity.

Compound IDDescriptor Value (e.g., LogP)Biological Activity (e.g., IC₅₀)
Inhibitor 11.5100 nM
Inhibitor 22.050 nM
Inhibitor 32.520 nM
Inhibitor 43.010 nM

In Silico Metabolic Flux Prediction

In silico metabolic flux prediction involves using computational models, often genome-scale metabolic models (GSMMs), to simulate and analyze the flow of metabolites through the complex network of biochemical reactions within an organism. nih.govcebib-chile.comupv.es These models are built based on genomic data and known metabolic pathways, including the riboflavin biosynthesis pathway where this compound is an intermediate. nih.govgoogle.com

Flux Balance Analysis (FBA) is a widely used algorithm in in silico metabolic flux prediction. nih.govbiorxiv.org FBA uses stoichiometric information from the GSMM to define a solution space for possible metabolic flux distributions under specific environmental and genetic conditions, often optimizing for a particular objective function like biomass production. nih.gov

In the context of this compound, in silico metabolic flux prediction can be used to:

Understand the riboflavin biosynthesis pathway: Model the flow of precursors through the pathway to this compound and then to riboflavin under different conditions.

Identify essential genes/enzymes: Predict which genes, when deleted or inhibited, would be lethal to the organism by analyzing the impact on essential metabolic functions. biorxiv.org this compound synthase (RibH in some bacteria) has been identified as an essential enzyme in the riboflavin biosynthesis pathway in certain pathogens, making it a target for drug development. biorxiv.orgresearchgate.net

Design strategies for metabolic engineering: For organisms where riboflavin production is desired, in silico models can help identify genetic modifications to optimize flux towards this compound and riboflavin. cebib-chile.comupv.es

Studies have utilized GSMMs to predict gene essentiality in pathogens like Brucella abortus, identifying enzymes in the riboflavin biosynthesis pathway, such as this compound synthase (RibH1 and RibH2), as essential components for growth. biorxiv.org This type of in silico prediction supports the experimental validation of these enzymes as promising drug targets. biorxiv.orgresearchgate.net

While specific detailed data tables showing predicted metabolic fluxes related directly to this compound production or consumption across various conditions were not extensively detailed in the provided search results, the methodology involves generating flux distributions for numerous reactions within the metabolic network. A simplified representation of the output from a metabolic flux prediction could be:

Reaction NameAssociated EnzymePredicted Flux (mmol/gDW/hr)
GTP Cyclohydrolase IIRibA0.5
3,4-dihydroxy-2-butanone 4-phosphate synthaseRibB0.45
This compound Synthase RibE/RibH 0.4
Riboflavin SynthaseRibC0.4
Biomass Objective FunctionN/A0.1

In silico metabolic flux prediction provides a systems-level understanding of how this compound biosynthesis is integrated into the broader cellular metabolism and can help prioritize targets for intervention or engineering. nih.govupv.esbiorxiv.org

Synthesis and Chemical Modification of Lumazine and Its Analogues

Synthetic Routes for Lumazine Derivatives

The synthesis of this compound derivatives often involves the cyclization of pyrimidine (B1678525) precursors. One common approach is the condensation of 4,5-diaminopyrimidines with various two-carbon sources, such as α-diones, ethyl pyruvate, substituted phenylglyoxal (B86788) monoximes, dialkyl (E)-2,3-dicyanobutenedioates, and D-arabinose phenylhydrazone, or with two equivalents of aromatic aldehydes. sci-hub.seacs.org Another method involves the reduction of 4-amino-5-nitrosopyrimidines to yield 4,5-diaminopyrimidines, which are subsequently transformed into lumazines through reactions with pyrimido-oxadiazinones and enamines or enol ethers. acs.org These diaminopyrimidines can be used directly or in Timmis condensation reactions with carbonyl compounds and other two-carbon sources to regioselectively produce substituted pteridines. acs.org

Specific examples of synthetic routes include the cyclisation of 1-benzyl-5,6-diaminouracil with single-carbon inserting agents like aromatic aldehydes, formamides, acetic anhydride, carbon disulfide, and nitrous acid to yield xanthines and lumazines. researchgate.net The condensation of 5-arylideneamino-6-amino-1,3-dimethyluracils with excess triethyl orthoformate in DMF can give 6-aryl-1,3-dimethyllumazines. researchgate.net this compound-derived ligands have also been synthesized by the condensation of 5,6-diamino-1-methyluracil (B49278) and α-dicarbonyl compounds following the Gabriel-Colman's method. This involves adding a glyoxal (B1671930) or dimethylglyoxal solution to an aqueous solution of the uracil (B121893) derivative heated at 60 °C.

A simple direct method for synthesizing this compound-6,7-diamines from uracil-5,6-diamines and methyl cyanoformimidate has also been reported. researchgate.net Furthermore, a one-pot synthesis of 7-(benzimidazol-2-yl)thioxothis compound and -lumazine derivatives has been achieved via H₂SO₄-catalyzed rearrangement of quinoxalinones when exposed to 5,6-diamino-2-mercapto- and 2,5,6-triaminopyrimidin-4-ols. acs.org This process is described as efficient, not requiring transition-metal catalysis. sci-hub.se

Various nucleophilic displacement reactions can be performed with substituted this compound derivatives, such as 7-chloro-1,3-dimethylthis compound-6-amine, leading to new 6,7-disubstituted 1,3-dimethylthis compound derivatives. researchgate.net

Design and Synthesis of this compound Analogues with Modified Biological Activities

The design and synthesis of this compound analogues with modified biological activities are often driven by the goal of inhibiting enzymes in the riboflavin (B1680620) biosynthesis pathway, particularly this compound synthase and riboflavin synthase, which are essential for the survival of many microorganisms. nih.govresearchgate.net These enzymes catalyze the last two steps in riboflavin biosynthesis. nih.gov this compound synthase catalyzes the condensation of 3,4-dihydroxy-2-butanone 4-phosphate with 5-amino-6-ribitylamino-2,4(1H,3H)pyrimidinedione, yielding 6,7-dimethyl-8-D-ribitylthis compound. nih.gov

Analogues are designed to mimic substrates or intermediates of these enzymes to act as inhibitors. For instance, homologous phosphonic acids and sulfonic acids have been synthesized as inhibitors of this compound synthase. acs.org These compounds were designed as metabolically stable analogues of a hypothetical intermediate in the this compound synthase catalyzed reaction. acs.org The design process was supported by computer graphics molecular modeling of the inhibitors within the active site of the enzyme. acs.org

Another strategy involves synthesizing "stretched-out" analogues of this compound and 6,7-dimethylthis compound. sci-hub.se The synthesis of monodeoxy and monohydroxy analogues of a ribitylaminouracil bacterial metabolite that potently activates has also been explored. uq.edu.au These analogues were designed as tools for probing T cell activation mechanisms. uq.edu.au

Furthermore, 6-carboxyalkyl and 6-phosphonoxyalkyl derivatives of 7-oxo-8-D-ribitylthis compound have been synthesized as inhibitors of both Escherichia coli riboflavin synthase and Bacillus subtilis this compound synthase. nih.gov These compounds were designed to bind to both the ribitylpurine binding site and the phosphate (B84403) binding site of this compound synthase. nih.gov

Specific examples of synthesized analogues with inhibitory activity include (E)-5-nitro-6-(4-nitrostyryl)pyrimidine-2,4(1H,3H)-dione, which showed potent inhibition against M. tuberculosis this compound synthase. nih.govnih.gov This compound is a structural analogue of the this compound synthase substrate, suggesting that the ribitylamino side chain is not essential for binding. nih.govnih.gov

The synthesis of O-nucleoside, S-nucleoside, and N-nucleoside analogues of hypothetical this compound biosynthetic intermediates has been undertaken to obtain structure and mechanism probes, as well as potential antibiotics. researchgate.net

Exploration of Structure-Activity Relationships through Chemical Synthesis

The exploration of structure-activity relationships (SAR) through chemical synthesis is a fundamental aspect of developing this compound-based compounds with desired biological activities. wikipedia.org By systematically modifying the chemical structure of this compound and its analogues, researchers can determine which chemical groups are responsible for evoking a target biological effect and optimize the potency of bioactive compounds. wikipedia.org

Chemical synthesis allows for the introduction of new chemical groups into the this compound scaffold, and the resulting modifications are then tested for their biological effects. wikipedia.org This iterative process helps to establish the relationship between specific structural features and biological activity. wikipedia.org

Detailed research findings from SAR studies on this compound analogues have provided valuable insights. For instance, studies on 6-carboxyalkyl and 6-phosphonoxyalkyl derivatives of 7-oxo-8-D-ribitylthis compound revealed that in the carboxyalkyl series, maximum activity against both this compound synthase and riboflavin synthase was observed with a specific chain length linking the carboxyl group to the this compound. nih.gov Lengthening or shortening the chain resulted in decreased activity. nih.gov Molecular modeling in this study suggested potential hydrogen bonding interactions between the enzyme and the inhibitor, providing a structural explanation for the observed SAR. nih.gov

Another SAR study focused on inhibitors of this compound synthase, starting from a lead compound. nih.govnih.gov Systematic structure modification of this compound led to the identification of a more potent inhibitor, highlighting the importance of specific substituents and their positions on the this compound scaffold for enzyme inhibitory activity. nih.govnih.gov

SAR studies on imidazopyridine derivatives, which can be structurally related to lumazines, have also been conducted to establish relationships between key structural features and various biological activities, including antimicrobial activity. tandfonline.com

The crystal structures of this compound synthase in complex with substrate analogues and inhibitors have been determined, providing a basis for rational design and energy minimization of new inhibitors and helping to explain how these compounds effectively inhibit the enzyme. researchgate.netnih.gov

Here is a table summarizing some this compound analogues and their reported activities:

CompoundTarget Enzyme/ActivityKey Structural Features ModifiedReported Finding
6-(3'-carboxypropyl)-7-oxo-8-D-ribitylthis compoundThis compound Synthase, Riboflavin SynthaseCarboxyalkyl chain length at C6Maximum activity observed with this specific chain length. nih.gov
(E)-5-nitro-6-(4-nitrostyryl)pyrimidine-2,4(1H,3H)-dioneM. tuberculosis this compound SynthaseSubstituents and their positions on the pyrimidine/styryl scaffoldPotent inhibitor; ribitylamino side chain of substrate not essential for binding. nih.govnih.gov
Homologous Phosphonic Acids and Sulfonic AcidsThis compound SynthasePolymethylene linker chains separating phosphorus from ringDesigned as metabolically stable intermediate analogues. acs.org
Monodeoxy and Monohydroxy Analogues of RibitylaminouracilT cell activation mechanismsDeoxygenation and hydroxylation of ribityl chainUsed as tools for probing activation mechanisms. uq.edu.au
O-, S-, and N-Nucleoside Analogues of Biosynthetic IntermediatesThis compound Synthase, Riboflavin SynthaseNucleoside modificationsDesigned as probes and potential antibiotics. researchgate.net

This table illustrates how chemical modifications to the this compound structure impact their interaction with biological targets, providing valuable data for further rational design and synthesis of analogues with improved or altered biological profiles.

Metabolic Engineering and Systems Biology of Lumazine Pathways

Strategies for Pathway Optimization in Riboflavin (B1680620) Production

Optimizing the riboflavin production pathway necessitates improving the supply of its initial precursors and enhancing the efficiency of the enzymatic steps leading to the final product. This often involves modifications not only within the core riboflavin synthesis pathway but also in the upstream pathways, namely the purine (B94841) biosynthesis pathway (for GTP) and the pentose (B10789219) phosphate (B84403) pathway (for Ru5P). mdpi.combohrium.comnih.gov

A key strategy is to increase the availability of Ru5P and GTP. Augmenting the carbon flux through the pentose phosphate pathway can increase Ru5P supply. engineering.org.cnmdpi.comfrontiersin.org Studies in B. subtilis, for instance, have demonstrated that overexpression of glucose-6-phosphate dehydrogenase (zwf), an enzyme in this pathway, can lead to increased riboflavin production. mdpi.comfrontiersin.org Similarly, an efficient purine supply is vital for sufficient GTP levels. mdpi.com Genetic modifications in the purine pathway, such as the overexpression of genes like purF, purA, gmk, and ndk, have been shown to increase GTP pools and consequently enhance riboflavin production in both B. subtilis and E. coli. engineering.org.cnnih.govcip.com.cnacs.org

Engineering the downstream segment of the pathway, which includes lumazine synthase and riboflavin synthase, is also critical. Overexpression of the genes encoding these enzymes (ribH in B. subtilis, ribE in E. coli, or the entire rib operon) is a common method to increase metabolic flux towards riboflavin. mdpi.comcip.com.cnresearchgate.net Addressing feedback inhibition within the pathway, for example, through mutations in regulatory genes like ribC, is another strategy to improve riboflavin yield. mdpi.comoup.com

Research findings illustrate the effectiveness of these strategies. In E. coli, overexpression of the native riboflavin biosynthesis genes (ribABDEC) in a base strain resulted in a riboflavin titer of 229.1 mg/L. nih.govresearchgate.net Further metabolic modifications, including rerouting carbon flux and reducing acetate (B1210297) accumulation, increased production to 585.2 mg/L. nih.govresearchgate.net Modulating the expression of ribF (encoding riboflavin kinase to limit conversion to FMN) further enhanced the titer to 1036.1 mg/L in LB medium. nih.govresearchgate.net Under optimized fed-batch fermentation conditions, this engineered E. coli strain achieved a riboflavin titer of 2702.8 mg/L, representing a nearly 12-fold increase over the initial strain. nih.govresearchgate.net

In B. subtilis, overexpression of the riboflavin synthesis operon resulted in 1.6 g/L riboflavin in 40 hours of fermentation, which was improved to 4.5 g/L through optimization of the medium and fermentation process. mdpi.com Another study in B. subtilis showed that a mutation in the rpe gene (ribulose 5-phosphate 3-epimerase) led to a more than fivefold increase in riboflavin production compared to the parental strain. frontiersin.org Combining this rpe mutation with overexpression of ribA increased production to 479.90 ± 33.21 mg/L. frontiersin.org The integration of the rpe mutation with overexpression of the rib operon and a mutant gnd gene resulted in a 3.05-fold increase, reaching 977.29 ± 63.44 mg/L. frontiersin.org

Table 1 provides a summary of selected metabolic engineering strategies and their impact on riboflavin production.

OrganismGenetic ModificationRiboflavin Titer/Yield ImprovementSource
E. coliOverexpression of ribABDEC229.1 mg/L nih.govresearchgate.net
E. coliribABDEC overexpression + central metabolism/ED pathway modification + acs overexpression585.2 mg/L nih.govresearchgate.net
E. coliAbove modifications + ribF modulation (in LB medium)1036.1 mg/L nih.govresearchgate.net
E. coliAbove modifications (optimized fed-batch)2702.8 mg/L (137.5 mg/g glucose) nih.govresearchgate.net
E. coli LS72TpurR deletion + overexpression of fbp, purF, prs, gmk, ndk + redox/respiratory chain optimization + guaC downregulation1339 mg/L (shake flask), 21 g/L (fed-batch, 110 mg/g glucose) acs.org
B. subtilisOverexpression of rib operon1.6 g/L (40h fermentation), 4.5 g/L (optimized) mdpi.com
B. subtilis BSRrpe mutation>5-fold increase over parental strain (37.29 ± 1.32 mg/L) frontiersin.org
B. subtilis BSRrpe mutation + ribA overexpression479.90 ± 33.21 mg/L frontiersin.org
B. subtilis BSRrpe mutation + rib operon overexpression + mutant gnd977.29 ± 63.44 mg/L (3.05-fold increase over BSR) frontiersin.org
B. subtilispurR knockout + tnrA and glnR knockdown + dynamic regulation of vgb10.71 g/L (fed-batch, 45.51% higher yield than initial strain RF1) sci-hub.se

Genetic Engineering Approaches to Modulate this compound Biosynthesis

Specific genetic engineering strategies are directly applied to modulate the biosynthesis of this compound (DMRL). As this compound synthase catalyzes the step immediately preceding riboflavin formation, increasing its activity or expression level is a direct strategy to potentially enhance the metabolic flux towards the final product. Overexpression of the gene encoding this compound synthase (ribH in B. subtilis or ribE in E. coli) is a common approach. mdpi.comresearchgate.net

Beyond simple overexpression, genetic modifications can also focus on improving the catalytic efficiency of this compound synthase or addressing limitations in the supply of its substrates, ArP and DHBP. ArP is derived from GTP, and DHBP originates from Ru5P. engineering.org.cnfrontiersin.orgfrontiersin.org Therefore, engineering the upstream pathways responsible for GTP and Ru5P production, as discussed in Section 9.1, directly impacts this compound biosynthesis by ensuring sufficient substrate availability for this compound synthase. engineering.org.cnmdpi.comnih.govnih.govfrontiersin.orgcip.com.cnacs.org

Furthermore, the activity of this compound synthase can be influenced by the concentrations of its substrates and potentially by interactions with other enzymes in the riboflavin pathway. Engineering efforts may also involve optimizing the relative expression levels of enzymes in the pathway to prevent the accumulation of intermediates and ensure the efficient conversion of precursors through this compound to riboflavin.

Impact of this compound Pathway Manipulation on Cellular Metabolism

Overproduction of riboflavin can lead to increased demands on the pentose phosphate pathway and the purine biosynthesis pathway. This can potentially create metabolic bottlenecks and divert carbon and energy resources away from essential cellular processes such as growth and maintenance. engineering.org.cnmdpi.comnih.govnih.govfrontiersin.orgacs.org For example, increasing the supply of GTP for riboflavin synthesis can affect the intracellular balance of purine nucleotides. nih.gov Studies have indicated that enhancing carbon flux to the pentose phosphate pathway and regulating precursor supply can effectively improve riboflavin production. frontiersin.org

Transcriptomic analysis in B. subtilis has revealed that strategies aimed at increasing riboflavin production, such as alleviating dissolved oxygen limitation, impact purine and nitrogen metabolism. sci-hub.se Knockout of the purR gene and knockdown of tnrA and glnR were found to increase the precursor supply pool and balance intracellular nitrogen metabolism, contributing to enhanced riboflavin production. sci-hub.se

The accumulation of intermediates within the riboflavin pathway, if not efficiently processed, could potentially have adverse effects on the cell. However, some intermediates may be channeled into overflow metabolism. portlandpress.com Research has identified proteins, such as those belonging to the COG3236 family, that can cleave early intermediates of riboflavin biosynthesis, suggesting a mechanism for managing potentially reactive metabolites and mitigating cellular damage. portlandpress.com These proteins can be fused to other enzymes in the riboflavin pathway and may exist within multi-enzyme complexes, providing them with preferential access to intermediates. portlandpress.com

Balancing the metabolic demands of riboflavin synthesis with the requirements for cell growth is a significant challenge in metabolic engineering. sci-hub.se High-level, continuous expression of enzymes can impose a metabolic burden on the cell. sci-hub.se Dynamic regulation systems that adjust gene expression levels in response to intracellular metabolite concentrations are being explored as a means to optimize metabolic flux while minimizing cellular burden and reducing the formation of undesirable byproducts. sci-hub.se

Localization and Diffusion of this compound Pathway Enzymes In Vivo

The spatial organization and dynamic behavior of enzymes within the cellular environment can profoundly influence the efficiency of metabolic pathways. While detailed studies specifically on the in vivo localization and diffusion of this compound pathway enzymes are not extensively documented in the provided search results, general principles of enzyme localization and emerging research on metabolic channeling in related pathways offer relevant insights.

Metabolic pathways are often organized within the cell, either through the formation of stable multi-enzyme complexes or by targeting enzymes to specific cellular compartments. portlandpress.com The colocalization of enzymes that catalyze sequential reactions can facilitate the direct transfer of intermediates from one enzyme to the next, a phenomenon known as metabolic channeling. This mechanism can enhance pathway efficiency, protect unstable or toxic intermediates from degradation or side reactions, and reduce competition from other metabolic pathways.

Evidence suggests that some enzymes involved in riboflavin biosynthesis may form multi-enzyme complexes. portlandpress.com For instance, COG3236 proteins, which are involved in the processing of early riboflavin intermediates, can be fused to other enzymes in the pathway and may be part of a multi-enzyme complex, indicating a degree of spatial organization. portlandpress.com While this research focuses on upstream steps, the principle of enzyme clustering or localization could extend to enzymes later in the pathway, including this compound synthase and riboflavin synthase.

The diffusion of enzymes and intermediates within the cytoplasm or specific cellular compartments also plays a role in determining pathway kinetics. Factors such as protein size, interactions with other cellular components, and the crowded nature of the intracellular environment can influence diffusion rates. A deeper understanding of the diffusion dynamics of this compound and the enzymes involved in its synthesis and conversion in vivo could provide further targets for metabolic engineering strategies, such as promoting enzyme proximity or optimizing cellular conditions to favor efficient substrate channeling.

Lumazine in Cellular Processes and Signaling

Role of Lumazine in Plant Defense Responses

This compound, specifically as a precursor in the riboflavin (B1680620) biosynthesis pathway, is linked to plant defense responses. This compound synthase (LS), the enzyme that catalyzes the penultimate step in riboflavin biosynthesis, has been shown to contribute to defense mechanisms in plants. apsnet.orgnih.gov Studies involving the ectopic expression of the rice this compound synthase gene (OsLS) in transgenic tobacco have demonstrated enhanced growth and defense capabilities. apsnet.orgnih.gov These transgenic plants exhibited increased resistance to viral, bacterial, and oomycete pathogens. apsnet.org

Influence on Jasmonic Acid and Ethylene (B1197577) Signal Transduction

The involvement of this compound in plant defense responses is intertwined with the plant hormones jasmonic acid (JA) and ethylene. These hormones are known to act synergistically in regulating plant defense responses. apsnet.orgnih.govfrontiersin.orgmdpi.com this compound synthase has been identified as a regulator of jasmonic acid signal transduction. apsnet.orgnih.gov In transgenic tobacco lines overexpressing OsLS, elevated levels of both jasmonic acid and ethylene were observed, correlating with enhanced resistance levels to different pathogens. apsnet.orgnih.gov This suggests that the riboflavin biosynthesis pathway, in which this compound is an intermediate, can influence plant defenses by affecting JA/ethylene signal transduction. apsnet.org Research indicates that the riboflavin pathway acts downstream of COI1 (CORONATINE INSENSITIVE1), a key component in the JA signaling pathway, and is necessary for the suppression of COI1-mediated plant defense responses. nih.gov

Correlation with Flavin Levels and Pathogen Resistance

A direct correlation exists between increased flavin levels (riboflavin, FMN, and FAD) and enhanced pathogen resistance in plants. apsnet.org Transgenic tobacco plants with elevated OsLS expression showed higher content of riboflavin, flavin mononucleotide, and flavin adenine (B156593) dinucleotide compared to control plants. apsnet.orgnih.gov These increased flavin levels were associated with induced expression of defense-related genes and enhanced resistance to a range of pathogens. apsnet.orgnih.gov The extent of OsLS expression correlated with increases in flavin content, as well as jasmonic acid and ethylene levels, further supporting the role of this compound and the riboflavin pathway in defense responses. apsnet.orgaminer.cn While exogenous application of riboflavin has been shown to induce plant resistance to pathogens, studies involving the intrinsic modulation of flavin content through genes like OsLS provide strong evidence that intrinsically generated flavins participate in the regulation of defense responses. apsnet.org

Data Table: Correlation of OsLS Expression, Flavin Levels, and Defense Responses in Transgenic Tobacco

Transgenic LineOsLS Expression LevelRiboflavin Content (fold increase vs WT)FMN Content (fold increase vs WT)FAD Content (fold increase vs WT)Pathogen Resistance
LSETT1High2.11.52.1Enhanced
LSETT2Medium1.91.41.9Enhanced
LSETT3Low1.81.31.7Enhanced
Wild Type (WT)Baseline1.01.01.0Baseline

Note: Data is illustrative based on findings indicating correlation between OsLS expression, flavin levels, and resistance. apsnet.org

General Principles of Cellular Signaling Pathways Related to Metabolic Enzymes

Cellular signaling pathways are intricate networks that regulate a wide array of cellular processes, including metabolism. These pathways often involve the interaction between signaling molecules and metabolic enzymes, influencing their activity, expression, or localization. mdpi.commdpi.comnih.govsinobiological.com Metabolic enzymes are not merely catalysts for biochemical reactions but can also act as signaling hubs or be regulated by signaling cascades. mdpi.com For example, pathways like the PI3K/AKT/mTOR and RAS/RAF/MEK in mammalian cells are known to regulate nutrient uptake and activate anabolic metabolic pathways and transporters. nih.gov AKT, a key component in several signaling pathways, can influence the activity and expression of glucose and amino acid transporters and stimulate the activity of multiple glycolytic enzymes. nih.govredalyc.org The availability of nutrients can also regulate signaling pathways, highlighting a reciprocal relationship between metabolism and signaling. mdpi.comnih.gov Protein-metabolite interactions can lead to modifications in protein activity through conformational changes upon binding of a small molecule. mdpi.com This interplay ensures that cellular metabolism and growth are coordinated with external cues and internal states. mdpi.comsinobiological.com While this section discusses general principles, the context provided in earlier sections demonstrates how the metabolic pathway involving this compound and flavins directly impacts signaling pathways related to plant defense.

Q & A

Q. What is the biochemical role of lumazine synthase (LS) in riboflavin biosynthesis?

this compound synthase catalyzes the condensation of 3,4-dihydroxy-2-butanone 4-phosphate (DHBP) and 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione to form 6,7-dimethyl-8-ribitylthis compound (DMBRL). This reaction represents the penultimate step in riboflavin biosynthesis, with the final step involving riboflavin synthase converting two DMBRL molecules into riboflavin and a pyrimidinedione byproduct . Methodologically, enzyme activity is assayed via spectrophotometric monitoring of reaction intermediates, often coupled with HPLC validation .

Q. How does the quaternary structure of this compound synthase vary across species?

LS exhibits structural polymorphism: bacterial LS (e.g., Mycobacterium tuberculosis) typically forms pentamers (~90 kDa), while hyperthermophiles (e.g., Aquifex aeolicus) assemble into icosahedral capsids (60-subunit, ~1 MDa). Structural determination relies on X-ray crystallography (e.g., 1.6 Å resolution for A. aeolicus LS) and cryo-EM (2.33 Å resolution for Brucella LS) . Comparative studies highlight conserved active-site residues (e.g., Arg128) but divergent symmetry-related interfaces influencing oligomerization .

Q. What experimental techniques are used to purify and validate this compound synthase?

Standard protocols involve affinity chromatography (e.g., His-tag purification), followed by size-exclusion chromatography (SEC) to isolate oligomeric states. SDS-PAGE confirms monomeric purity (~16 kDa), while SEC-MALS or analytical ultracentrifugation validates native oligomeric mass . Activity assays using DMBRL as a substrate and kinetic monitoring (e.g., UV-Vis at 400 nm) verify enzymatic functionality .

Advanced Research Questions

Q. How can structural data (e.g., X-ray crystallography) guide the design of LS inhibitors?

High-resolution structures (e.g., M. tuberculosis LS at 2.0 Å, PDB:2C97) enable rational drug design by mapping inhibitor-binding pockets. Docking studies (e.g., GOLD software) and molecular dynamics (MD) simulations optimize ligand interactions with conserved residues (e.g., Arg128, Glu136). For example, purinetrione inhibitors show sub-μM affinity via hydrogen bonding with the phosphate-binding loop . Validation includes isothermal titration calorimetry (ITC) for binding constants and enzymatic inhibition assays .

Q. What methodologies resolve contradictions in LS inhibitor specificity across homologous enzymes?

Discrepancies (e.g., inhibitors active against M. tuberculosis LS but not Schizosaccharomyces pombe LS) require comparative structural analysis and mutagenesis. For instance, substituting Gln141 in M. tuberculosis LS with Glu (as in Bacillus subtilis) alters charge complementarity, reducing inhibitor affinity. Kinetic profiling (kcat/KM) and ITC quantify species-specific binding differences .

Q. How do cryo-EM and MD simulations address dynamic behavior in LS assemblies?

Cryo-EM pipelines (e.g., RELION) resolve flexible icosahedral capsids by iterative 3D classification, while MD simulations (e.g., 1000 ps trajectories) reveal ligand stability in binding pockets. For example, simulations of M. tuberculosis LS with inhibitor 70 (PDB:2VI5) show retained hydrogen bonds (RMSD ~0.7 Å), confirming static active-site interactions despite global flexibility .

Q. What strategies improve this compound-based photodynamic therapy (PDT) efficacy?

this compound’s PDT potential hinges on triplet-state electron transfer to DNA (Type I) or oxygen (Type II). Fluorescence anisotropy spectroscopy quantifies quenching by aqueous solutions (e.g., KI), while time-resolved spectroscopy measures excited-state lifetimes (>2 ns). Optimizing heavy-atom effects (e.g., bromination) enhances singlet oxygen yield for Type II dominance .

Methodological Resources

  • Structural Analysis : X-ray crystallography (PDB:2C97, 1KYY), cryo-EM (EMDB:XXXX) .
  • Inhibitor Design : Virtual screening (ZINC database), GOLD docking, MMFF94s force-field minimization .
  • Kinetic Assays : Spectrophotometric monitoring (400 nm), ITC for Kd determination .
  • Computational Tools : MD simulations (AMBER, GROMACS), hydrogen bond analysis (VMD) .

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